molecular formula C3H9ClN2O2S B3342295 2-Methanesulfonylethanimidamide hydrochloride CAS No. 164982-44-9

2-Methanesulfonylethanimidamide hydrochloride

Cat. No. B3342295
CAS RN: 164982-44-9
M. Wt: 172.64 g/mol
InChI Key: TZHYSMQYPIUFEU-UHFFFAOYSA-N
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Description

2-Methanesulfonylethanimidamide hydrochloride is an organic compound with the CAS Number: 164982-44-9 . It has a molecular weight of 172.64 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(methylsulfonyl)ethanimidamide hydrochloride . The InChI code is 1S/C3H8N2O2S.ClH/c1-8(6,7)2-3(4)5;/h2H,4-5H2,1H3;1H . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methanesulfonylethanimidamide hydrochloride is a solid compound . It has a molecular weight of 172.64 .

Scientific Research Applications

Methanesulfonic Acid Synthesis and Industrial Applications

Methanesulfonic acid is directly synthesized from methane, showcasing methane's potential as a feedstock for producing industrially useful chemicals. This direct conversion process presents a viable method for utilizing stranded natural gas, converting it into valuable products like methanesulfonic acid, which finds numerous industrial uses (Schüth, 2019).

Structural and Biological Properties of Methanesulfonate Derivatives

The structural and vibrational properties, along with the biological activity of methanesulfonate derivatives, have been extensively studied. For example, 2-chloroethyl(methylsulfonyl)methanesulfonate has been evaluated for its structural characteristics and potential biological activity, highlighting the diverse applications of methanesulfonate compounds in scientific research (Galván et al., 2018).

Catalytic Conversion of Methane to Chemicals and Fuels

The catalytic conversion of methane into more valuable chemicals and fuels is a significant area of research. This includes the exploration of various strategies for methane utilization, such as steam and carbon dioxide reforming or partial oxidation to form carbon monoxide and hydrogen, direct oxidation to methanol and formaldehyde, and other innovative approaches. These strategies aim to overcome the limitations associated with methane's low reactivity and develop economically viable processes for methane conversion (Lunsford, 2000).

Methanesulfonic Acid in Organic Synthesis and Material Science

Methanesulfonic acid and its derivatives serve as catalysts or reagents in organic synthesis and material science applications. For instance, it has been used as a catalyst in the hydrohalogenation of unactivated alkenes and in the synthesis of benzoxazoles from carboxylic acids, demonstrating its versatility and efficiency in facilitating various chemical transformations (Paquin et al., 2021); (Kumar et al., 2008).

Environmental and Biogeochemical Research

Methanesulfonic acid and methanesulfonates play a role in environmental and biogeochemical research. For example, the anaerobic oxidation of methane, involving methanesulfonic acid as a potential intermediate or by-product, is crucial for understanding methane's role in the global carbon cycle and its impact as a greenhouse gas (Knittel & Boetius, 2009).

properties

IUPAC Name

2-methylsulfonylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c1-8(6,7)2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYSMQYPIUFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonylethanimidamide hydrochloride

CAS RN

164982-44-9
Record name Ethanimidamide, 2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164982-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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